Hexahydro-1H-7,8a-methanopyrrolo[1,2-a]pyrazine
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Overview
Description
Hexahydro-1H-7,8a-methanopyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a unique structure that has garnered interest in various fields of scientific research due to its potential biological activities .
Mechanism of Action
Target of Action
Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
It’s known that pyrrolopyrazine derivatives can exhibit a wide range of biological activities, affecting various biochemical pathways .
Result of Action
It’s known that pyrrolopyrazine derivatives can exhibit a wide range of biological activities .
Biochemical Analysis
. .
Biochemical Properties
It has been identified as an antioxidative agent in a strain of Streptomyces , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in oxidative stress responses.
Cellular Effects
Given its antioxidative properties , it may influence cell function by mitigating oxidative stress, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As an antioxidative agent , it may exert its effects at the molecular level by scavenging reactive oxygen species, thereby preventing oxidative damage to biomolecules.
Preparation Methods
The synthesis of hexahydro-1H-7,8a-methanopyrrolo[1,2-a]pyrazine involves several steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), yields the desired compound .
Chemical Reactions Analysis
Hexahydro-1H-7,8a-methanopyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Hexahydro-1H-7,8a-methanopyrrolo[1,2-a]pyrazine has a wide range of scientific research applications:
Chemistry: It serves as a scaffold for the synthesis of various bioactive molecules.
Comparison with Similar Compounds
Hexahydro-1H-7,8a-methanopyrrolo[1,2-a]pyrazine can be compared with other pyrrolopyrazine derivatives. Similar compounds include:
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-: Known for its antimicrobial properties.
5H-pyrrolo[2,3-b]pyrazine derivatives: These compounds exhibit significant kinase inhibitory activities.
The uniqueness of this compound lies in its broad spectrum of biological activities and its potential as a therapeutic agent for autoimmune diseases .
Properties
IUPAC Name |
3,6-diazatricyclo[6.1.1.01,6]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-2-10-5-7-3-8(10,4-7)6-9-1/h7,9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYGAOWQAVWORD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3CC2(C3)CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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